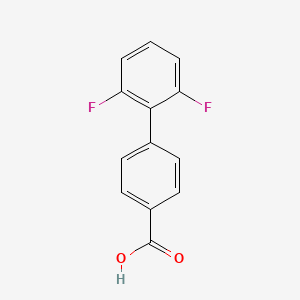

4-(2,6-Difluorophenyl)benzoic acid

Descripción

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic compounds. numberanalytics.comlew.ro Its introduction into a molecule can dramatically alter its lipophilicity, metabolic stability, acidity, and binding interactions. numberanalytics.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to increased thermal and oxidative stability. lew.ro This enhanced stability is a highly desirable trait in the design of pharmaceuticals and advanced materials. numberanalytics.comyoutube.com In medicinal chemistry, the substitution of hydrogen with fluorine, which is only slightly larger, can lead to improved potency, enhanced bioavailability, and modified pharmacokinetic profiles of drug candidates. numberanalytics.comyoutube.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug design. numberanalytics.com

Overview of Biphenyl (B1667301) Carboxylic Acids in Chemical Research

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl core—two phenyl rings linked by a single bond—and a carboxylic acid functional group. This structural motif is a cornerstone in the development of a wide range of biologically active molecules and functional materials. ajgreenchem.com The biphenyl framework provides a rigid yet conformationally flexible scaffold that can be readily functionalized to modulate its properties. Biphenyl derivatives are integral intermediates in the production of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). ajgreenchem.com

Several marketed drugs are based on the biphenyl carboxylic acid structure. For instance, Diflunisal is an anti-inflammatory, analgesic, and antipyretic agent, while Fenbufen is used to treat inflammation associated with conditions like osteoarthritis. ajgreenchem.com The carboxylic acid group itself plays a crucial role, often enhancing the polarity and aqueous solubility of a molecule, which can influence its bioavailability. ajgreenchem.comenamine.net Research has shown that biphenyl carboxylic acid derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.comacs.org

Unique Structural Features of 4-(2,6-Difluorophenyl)benzoic acid

Positional Isomerism and its Implications for Molecular Architecture

The term "difluorophenyl" in this compound specifies the positions of the two fluorine atoms on one of the phenyl rings. Positional isomers, which have the same molecular formula but different arrangements of atoms, can exhibit significantly different physical and chemical properties. For instance, 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid are positional isomers with distinct characteristics. google.comsigmaaldrich.com The placement of the fluorine atoms at the 2 and 6 positions in this compound has a profound impact on the molecule's three-dimensional shape. These ortho-substituents sterically hinder the rotation around the single bond connecting the two phenyl rings.

Stereochemical Considerations and Planarity Constraints

Below is a table summarizing key properties of related chemical compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C13H8F2O2 | 234.20 | Not readily available |

| 4-Biphenylcarboxylic acid | C13H10O2 | 198.22 | 92-92-2 chemicalbook.comthermofisher.com |

| 2,6-Difluorobenzoic acid | C7H4F2O2 | 158.10 | 385-00-2 sigmaaldrich.comnih.gov |

| 4-Fluorobenzoic acid | C7H5FO2 | 140.11 | 456-22-4 wikipedia.org |

| 4-Amino-2,6-difluorobenzoic acid | C7H5F2NO2 | 173.12 | 154314-62-2 nih.gov |

| 2-((2,6-Dichlorophenyl)amino)benzoic acid | C13H9Cl2NO2 | 298.12 | Not readily available rsc.org |

| 4-[(2,6-difluorophenyl)sulfamoyl]benzoic acid | C13H9F2NO4S | 313.28 | 1013492-73-3 guidechem.com |

| Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- | C14H11F2NO4S | 327.30 | 690646-12-9 |

Retrosynthetic Analysis of the Biphenyl Carboxylic Acid Skeleton

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.comamazonaws.com For this compound, two primary disconnection strategies are evident, guiding the choice of forward synthetic pathways.

The most logical disconnection is at the C-C bond linking the two aromatic rings. This approach simplifies the complex biphenyl structure into two separate phenyl-based precursors. This strategy directly points towards cross-coupling reactions, most notably the Suzuki-Miyaura reaction, as a powerful method for forming the aryl-aryl bond. The synthons generated from this disconnection would be a 2,6-difluorophenyl derivative and a 4-carboxyphenyl derivative, which can be translated into practical reagents like a boronic acid and an aryl halide.

A second disconnection can be made at the C-C bond between the benzoic ring and the carboxyl group. This approach suggests a synthetic route where the biphenyl skeleton is formed first, followed by the introduction of the carboxylic acid functionality. This can be achieved through methods such as the carboxylation of an organometallic intermediate derived from 2,6-difluorobiphenyl. This strategy is often realized through directed ortho-metalation (DoM) routes.

Suzuki-Miyaura Cross-Coupling Approaches to the Biphenyl Linkage

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgfishersci.fr This method is particularly well-suited for synthesizing biaryl compounds like this compound due to its mild reaction conditions and high functional group tolerance. tcichemicals.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system, which includes the palladium source, ligands, base, and solvent.

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org For industrial applications and green chemistry initiatives, heterogeneous catalysts are of great interest. mdpi.com Systems based on palladium nanoparticles supported on materials like COOH-modified graphene have shown excellent versatility and good conversion rates in the synthesis of fluorinated biphenyl derivatives. mdpi.com These heterogeneous catalysts offer the advantage of being reusable, which can be a significant cost and environmental benefit. mdpi.com

Bases and Solvents: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH are frequently used. The choice of solvent can influence reaction rates and yields, with common options including toluene, dioxane, DMF, and aqueous mixtures.

The table below illustrates typical conditions for Suzuki-Miyaura reactions involving fluorinated aryl compounds.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 110 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 110 | ~90 |

| Phenyl Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | Dioxane | 80 | >90 |

Data compiled from representative literature for fluorinated biphenyl synthesis. mdpi.comresearchgate.net

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org For challenging substrates, such as the sterically hindered 2,6-difluorophenyl unit, the design of the ligand is paramount. Electron-rich and spatially bulky phosphine (B1218219) ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgnih.gov

Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, enabling reactions with low catalyst loadings and even allowing couplings of less reactive aryl chlorides to proceed at room temperature. nih.gov The bulk of these ligands helps to promote the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.

There is a significant drive to make Suzuki-Miyaura reactions more environmentally benign. researchgate.net Green chemistry principles are being integrated through several approaches:

Aqueous Media: Performing the reaction in water or aqueous mixtures reduces the reliance on volatile and often toxic organic solvents. tcichemicals.comresearchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles on various supports, allows for easy separation from the reaction mixture and reuse over multiple cycles, which aligns with green chemistry goals. mdpi.comresearchgate.net

Energy Efficiency: Microwave irradiation has been explored as an energy source to accelerate reaction times, often leading to higher yields in shorter periods compared to conventional heating. vinhuni.edu.vn

Alternative Catalysts: While palladium is dominant, research into using more earth-abundant and less expensive metals like nickel is ongoing. nih.gov

Palladium-Catalyzed Heck and Sonogashira Coupling Adaptations

While less direct than the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions can be adapted to construct the this compound framework, typically as part of a multi-step sequence.

The Heck reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org To synthesize the target molecule, one could envision a Heck coupling between a 2,6-difluorophenyl halide and an acrylic acid derivative, such as methyl 4-vinylbenzoate. This would form a stilbene-like intermediate, which would then require subsequent chemical modification (e.g., oxidation or reduction of the double bond) to arrive at the final biphenyl structure. The reaction generally exhibits high stereoselectivity for the trans product. youtube.com

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org A potential strategy could involve coupling a 2,6-difluorophenyl halide with 4-ethynylbenzoic acid. The resulting internal alkyne could then, in principle, be transformed into the target biphenyl system, although this would require further complex cyclization or rearrangement steps. This route is generally considered less efficient for simple biaryl synthesis compared to direct coupling methods.

Directed ortho-Metalation and Carboxylation Routes

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile. organic-chemistry.org

For the synthesis of this compound, two potential DoM strategies can be considered:

Carboxylation of a Pre-formed Biphenyl: Starting with 2,6-difluorobiphenyl, a DoM reaction could be attempted. However, without a strong DMG on either ring, achieving regioselective lithiation at the desired 4'-position would be challenging. A more viable approach would be to introduce a DMG onto the unsubstituted phenyl ring prior to the metalation step.

DoM Followed by Cross-Coupling: A more versatile approach involves using DoM to prepare one of the key intermediates for a subsequent cross-coupling reaction. For example, one could start with 1,3-difluorobenzene. The fluorine atoms themselves can act as moderate DMGs. organic-chemistry.org Lithiation could be directed to the 2-position, and the resulting organolithium species could be converted into a boronic acid or another organometallic reagent. This intermediate, 2,6-difluorophenylboronic acid, is a key component for a Suzuki-Miyaura coupling with a 4-halobenzoic acid derivative.

Alternatively, a benzoic acid derivative with a strong DMG (such as a pivalamide) could be metalated ortho to the DMG and then subjected to a cross-coupling reaction with a 2,6-difluorophenyl halide. The final step would be the hydrolysis of the DMG to reveal the carboxylic acid.

The introduction of the carboxyl group can also be achieved by reacting a suitable organometallic intermediate with carbon dioxide (CO₂), a process known as carboxylation. soton.ac.uk For instance, if 4-lithio-2',6'-difluorobiphenyl could be generated selectively, its reaction with CO₂ would directly yield the target acid. soton.ac.uk

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIIKLXUPZDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416124 | |

| Record name | 4-(2,6-difluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-79-1 | |

| Record name | 4-(2,6-difluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2,6 Difluorophenyl Benzoic Acid

The synthesis of 4-(2,6-difluorophenyl)benzoic acid, a biphenyl (B1667301) derivative with a specific substitution pattern, relies on strategic carbon-carbon bond formation and functional group manipulations. The core of the synthesis is typically a cross-coupling reaction to form the biphenyl linkage, followed or preceded by the installation of the benzoic acid moiety. The methodologies employed are designed to control the connectivity of the two aromatic rings and ensure the correct placement of the functional groups.

Chemical Reactivity and Derivatization Studies of 4 2,6 Difluorophenyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, enabling the synthesis of numerous derivatives.

Esterification Reactions and Ester Derivatives

Esterification of 4-(2,6-difluorophenyl)benzoic acid can be accomplished through various standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of the alcohol.

While specific studies on the esterification of this compound are not extensively detailed in the literature, the reaction is analogous to that of other fluorinated aromatic carboxylic acids. For instance, various fluorobenzoic acids have been successfully esterified with methanol using heterogeneous catalysts, a method that is also applicable here. The reaction conditions are generally mild and compatible with the fluoro-substituents on the aromatic ring.

| Reactant | Alcohol | Catalyst | Conditions | Product | Reference |

| Benzoic Acid | Heptanol | Ti(IV) complexes | 150 °C, 6 h | Heptyl benzoate | rug.nl |

| 4-Fluorobenzoic Acid | Ethanol | H₂SO₄ | Reflux, 7-8 h | Ethyl 4-fluorobenzoate | globalscientificjournal.com |

| General Carboxylic Acid | Various Alcohols | Sulfuric Acid | Reflux | Corresponding Ester | iajpr.com |

This table presents typical conditions for the esterification of related benzoic acids, which are applicable to this compound.

Amidation Reactions and Amide Derivatives

Amide derivatives of this compound are accessible through several synthetic routes. The most direct method involves the condensation of the carboxylic acid with an amine. This reaction often requires activation of the carboxylic acid due to the relatively low nucleophilicity of amines. Common strategies include the use of coupling agents like carbodiimides (e.g., DCC, EDC) or phosphonium reagents (e.g., HATU).

Alternatively, direct amidation can be achieved without activating agents by heating the carboxylic acid and amine at high temperatures, or by using catalysts. Recent developments have shown that Lewis acids such as titanium tetrafluoride (TiF₄) can effectively catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines under reflux conditions in toluene. researchgate.netrsc.org This method provides a straightforward pathway to amides with high yields. researchgate.net

A two-step, one-pot procedure is also highly effective, wherein the carboxylic acid is first converted to a more reactive intermediate, such as an acyl fluoride, which then readily reacts with an amine to form the amide. nih.govacs.org This approach often proceeds under mild conditions and provides high yields of the desired amide product. nih.gov

| Carboxylic Acid | Amine | Coupling Method/Catalyst | Solvent | Product | Reference |

| Benzoic Acid | Benzylamine | TiF₄ (10 mol%) | Toluene | N-benzylbenzamide | researchgate.net |

| 4-Nitrobenzoic Acid | Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | THF | N-phenyl-4-nitrobenzamide | researchgate.net |

| Benzoic Acid | Ethylamine/Diethyl-amine | ZrCl₄ | p-xylene | N-ethylbenzamide | rsc.org |

This table illustrates various amidation methods applicable for synthesizing amide derivatives from this compound.

Acyl Halide Formation and Subsequent Transformations

The conversion of this compound to its corresponding acyl halide, particularly the acyl chloride or fluoride, generates a highly reactive intermediate valuable for synthesis.

Acyl Chlorides are traditionally synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, typically yielding the acyl chloride in high purity after distillation or removal of the volatile byproducts. chemicalbook.comwikipedia.org

Acyl Fluorides have gained prominence as they are often more stable than other acyl halides but retain sufficient reactivity for acylation reactions. researchgate.net Modern methods allow for the direct conversion of carboxylic acids to acyl fluorides under mild conditions. Reagents such as thionyl fluoride (SOF₂), generated ex situ, can convert a range of carboxylic acids into their acyl fluorides rapidly and in high yield. nih.gov Other effective deoxyfluorinating agents include pentafluoropyridine (PFP) and 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). nih.govacs.org

Once formed, 4-(2,6-difluorophenyl)benzoyl halides are versatile intermediates. They can undergo nucleophilic acyl substitution with a variety of nucleophiles. For example, they react with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. wikipedia.org They are also key reactants in Friedel-Crafts acylation reactions, where they are used to introduce the 4-(2,6-difluorophenyl)benzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

| Carboxylic Acid | Reagent | Product | Typical Conditions | Reference |

| Benzoic Acid | Thionyl Chloride (SOCl₂) | Benzoyl Chloride | Reflux | wikipedia.org |

| Aryl Carboxylic Acids | Oxalyl Chloride / DMF | Aryl Acid Chloride | CH₂Cl₂, Room Temp, 1h | chemicalbook.com |

| Benzoic Acid Derivatives | Thionyl Fluoride (SOF₂) / Pyridine | Acyl Fluoride | DCM, 30 min | nih.gov |

| Various Carboxylic Acids | Pentafluoropyridine (PFP) / Base | Acyl Fluoride | Mild Conditions | acs.org |

This table summarizes common reagents and conditions for the synthesis of acyl halides from carboxylic acids.

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of aromatic carboxylic acids. For unactivated benzoic acids like this compound, thermal decarboxylation typically requires harsh conditions, such as high temperatures (often above 200 °C), and may proceed with low efficiency. nist.govnih.gov

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for the decarboxylation of aryl carboxylic acids. nih.gov This technique involves the generation of an aryl radical from the carboxylic acid via a single-electron transfer (SET) process mediated by an excited photocatalyst. nih.gov The reaction can be performed at or near room temperature and tolerates a wide range of functional groups. While this compound has not been explicitly reported as a substrate in major studies, the methodology has been successfully applied to other electron-deficient and sterically hindered benzoic acids, suggesting its applicability. researchgate.net The resulting aryl radical can be trapped by a hydrogen atom source to yield the corresponding dearomatized product, 2,6-difluorobiphenyl, or it can participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov

| Substrate Type | Method | Catalyst/Conditions | Product | Reference |

| Aryl Carboxylic Acids | Photoredox Catalysis | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, K₂HPO₄, BrCCl₃, Blue LEDs | Bromoarene | |

| Benzoic Acids | Photoredox Catalysis | Organic Photoredox Catalysts, Heat | Reduced Arene | nih.gov |

| Unactivated Benzoic Acids | Thermal | 400 °C, 1 h | Arene (low yield) | nist.gov |

| Benzoic Acids | Copper-catalyzed | Cu₂O, 1,10-phenanthroline, Microwave | Arene | organic-chemistry.org |

This table highlights modern and classical methods for the decarboxylation of aromatic carboxylic acids.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the electronic and steric effects of the substituents on both aromatic rings.

Halogenation Reactions and Selectivity

Halogenation, such as bromination or chlorination, of this compound introduces a halogen atom onto one of the aromatic rings. Predicting the site of substitution requires an analysis of the directing effects of the existing groups.

Ring A (the benzoic acid ring): The carboxylic acid group (-COOH) is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles. Any substitution on this ring would be expected to occur at the positions meta to the carboxyl group (positions 3 and 5).

Ring B (the 2,6-difluorophenyl ring): The fluorine atoms are deactivating via their strong inductive effect but are ortho, para-directing due to resonance. However, the positions ortho to the carbon-carbon bond (positions 2' and 6') are already substituted with fluorine. The position para to the C-C bond (position 4') is sterically accessible. The phenyl group itself (as a substituent on Ring A) is activating and directs ortho and para.

Considering these factors, electrophilic attack is more likely to occur on the benzoic acid ring (Ring A), which is activated by the 2,6-difluorophenyl substituent, rather than on the highly deactivated difluorinated ring (Ring B). Within Ring A, the 2,6-difluorophenyl group is an ortho, para-director. The para position is already occupied by the carboxylic acid. Therefore, substitution is directed to the positions ortho to the 2,6-difluorophenyl group, which are positions 3 and 5. These positions are also meta to the deactivating carboxylic acid group.

Consequently, halogenation of this compound is predicted to occur selectively at the 3- and/or 5-positions of the benzoic acid ring. Steric hindrance from the adjacent, twisted difluorophenyl ring might influence the reaction rate but the electronic directing effects strongly favor substitution at these sites. Standard halogenating agents such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) would be employed for such a transformation. nsf.gov

Nitration and Sulfonation Patterns

The electrophilic substitution reactions of this compound, such as nitration and sulfonation, are governed by the directing effects of the substituents on the biphenyl system. The benzoic acid ring contains two key groups: the carboxylic acid (-COOH) at position 1 and the 2,6-difluorophenyl group at position 4.

Directing Effects:

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature (both inductive and resonance effects). Therefore, it directs incoming electrophiles to the positions meta to itself, which are the 3- and 5-positions.

Given that both substituents direct incoming electrophiles to the same positions (3- and 5-), the regioselectivity of nitration and sulfonation is strongly predicted to occur at these sites. The reaction of this compound with a nitrating mixture (typically a combination of nitric acid and sulfuric acid) is expected to yield primarily 4-(2,6-difluorophenyl)-3-nitrobenzoic acid . nih.govlibretexts.org

Similarly, sulfonation, often carried out using fuming sulfuric acid (H₂SO₄/SO₃), is anticipated to yield 4-(2,6-difluorophenyl)-3-sulfobenzoic acid . masterorganicchemistry.com Studies on the sulfonation of other biphenyls containing a deactivating substituent have shown that substitution occurs predominantly in the unsubstituted ring. For biphenyl-4-carboxylic acid, sulfonation takes place at the 4'-position. However, in the case of this compound, the high deactivation of the fluorinated ring makes substitution on the benzoic acid ring more favorable.

The reaction conditions for these electrophilic substitutions must be carefully controlled. The presence of multiple deactivating groups on the molecule means that forcing conditions (e.g., higher temperatures or stronger acid concentrations) may be required to achieve a reasonable reaction rate.

| Reaction | Typical Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(2,6-Difluorophenyl)-3-nitrobenzoic acid | C3-position of the benzoic acid ring |

| Sulfonation | SO₃ / H₂SO₄ (Fuming Sulfuric Acid) | 4-(2,6-Difluorophenyl)-3-sulfobenzoic acid | C3-position of the benzoic acid ring |

Nucleophilic Aromatic Substitution on the Fluorinated Ring

The 2,6-difluorophenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of two strongly electron-withdrawing fluorine atoms, which activate the aromatic ring towards attack by nucleophiles. libretexts.org In SNAr reactions, one or both of the fluorine atoms can serve as the leaving group.

The mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing substituents.

Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

This reaction pathway allows for the selective functionalization of the fluorinated ring. A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines. For example, reaction with a nucleophile such as sodium methoxide (NaOCH₃) would be expected to replace one of the fluorine atoms with a methoxy group. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

The substitution of the second fluorine atom is also possible, often requiring more forcing conditions. This sequential substitution allows for the synthesis of unsymmetrically substituted derivatives if different nucleophiles are used in a stepwise manner. nih.gov The high reactivity of activated fluoroarenes in SNAr reactions makes this compound a valuable precursor for creating diverse molecular architectures. nih.gov

Reductions and Oxidations of Aromatic Rings

The chemical behavior of this compound under reductive and oxidative conditions is primarily dictated by its carboxylic acid functional group and the two aromatic rings.

Reductions: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. While standard reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods have been developed. For instance, benzoic acids can be reduced to their corresponding alcohols using systems such as sodium borohydride in combination with bromine (NaBH₄–Br₂) or iodine. sci-hub.se Other catalytic systems, including those based on manganese(I), have also been shown to efficiently catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.gov The reduction of this compound would yield [4-(2,6-difluorophenyl)phenyl]methanol. Partial reduction to the corresponding aldehyde is more challenging but can be achieved using specialized reagents. youtube.com

Reduction of the aromatic rings themselves requires harsher conditions. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol) could potentially reduce one of the rings, but the regioselectivity would be complex due to the multiple substituents.

Oxidations: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. The aromatic rings are also stable to oxidation under typical conditions. However, under forcing oxidative conditions, such as with strong oxidizing agents at high temperatures, degradation of the molecule can occur. Studies on biphenyl carboxylic acids have shown that oxidative conditions can lead to decarboxylation or oxidative ring-opening. acs.orgresearchgate.net For instance, persulfate oxidation of biphenyl-2-carboxylic acids has been shown to result in oxidative cyclization.

Chelation and Complexation Properties

The carboxylic acid moiety of this compound provides a primary site for chelation and complexation with metal ions. Upon deprotonation, the resulting carboxylate anion (4-(2,6-difluorophenyl)benzoate) can act as a ligand, coordinating to a metal center through its oxygen atoms.

The carboxylate group can exhibit several coordination modes:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelate: Both oxygen atoms bind to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together to form dimeric or polymeric structures.

| Coordination Mode | Description | Potential Resulting Structure |

|---|---|---|

| Monodentate | One carboxylate oxygen binds to a single metal ion. | Simple metal-ligand complexes. |

| Bidentate Chelate | Both carboxylate oxygens bind to the same metal ion. | Stable monomeric or oligomeric complexes. |

| Bidentate Bridging | Each carboxylate oxygen binds to a different metal ion. | Coordination polymers, Metal-Organic Frameworks (MOFs). |

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

This compound is a versatile molecular building block for the construction of more complex molecular scaffolds, owing to its dual reactivity. preprints.org It possesses two distinct reactive sites: the carboxylic acid group and the activated 2,6-difluorophenyl ring.

Reactions at the Carboxylic Acid Group: The -COOH group can be readily converted into a variety of other functional groups.

Amide Formation: Reaction with amines, typically in the presence of a coupling agent, yields amides. This is a robust and widely used reaction for linking molecular fragments.

Ester Formation: Esterification with alcohols under acidic conditions (Fischer esterification) or via the acid chloride provides another common linkage strategy.

These transformations allow the incorporation of the rigid 4-(2,6-difluorophenyl)benzoyl unit into peptides, polymers, and other macromolecules.

Reactions on the Fluorinated Ring: As discussed in section 3.3, the fluorine atoms can be displaced by various nucleophiles via SNAr reactions. This allows for the attachment of diverse side chains or the linking of the building block into larger assemblies. For example, reaction with a bis-phenol could lead to the formation of poly(arylene ether)s, a class of high-performance polymers.

The orthogonal nature of these two reaction types enables a programmed, stepwise synthesis of complex architectures. One can first modify the carboxylic acid group and then perform a nucleophilic substitution on the fluorinated ring, or vice versa. This strategic flexibility makes this compound a valuable synthon in fields such as medicinal chemistry, materials science, and polymer chemistry for creating materials with tailored properties. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,6 Difluorophenyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(2,6-Difluorophenyl)benzoic acid in solution. By analyzing the spectra from various NMR active nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR for Aromatic and Carboxylic Acid Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the benzoic acid ring, being part of an ABCD spin system, are expected to show complex splitting patterns. The protons ortho to the carboxylic acid group (H-2' and H-6') would likely resonate around 8.1-8.3 ppm as a doublet of doublets, being deshielded by the adjacent carboxyl group. The protons meta to the carboxylic acid group (H-3' and H-5') would appear further upfield, around 7.7-7.9 ppm, also as a doublet of doublets.

The protons on the 2,6-difluorophenyl ring constitute an A₂B spin system. The proton at the para position (H-4) is expected to appear as a triplet around 7.4-7.6 ppm due to coupling with the two meta fluorine atoms. The two meta protons (H-3 and H-5) would likely resonate as a triplet around 7.1-7.3 ppm, coupled to the para proton and the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| COOH | 12.0 - 13.0 | br s |

| H-2', H-6' | 8.1 - 8.3 | dd |

| H-3', H-5' | 7.7 - 7.9 | dd |

| H-4 | 7.4 - 7.6 | t |

| H-3, H-5 | 7.1 - 7.3 | t |

Note: The predicted values are based on the analysis of similar compounds and are subject to solvent effects and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects.

The carboxylic acid carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group (C-1') would also be significantly deshielded.

The carbons of the 2,6-difluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the directly attached fluorine atoms (¹JCF) and through-bond coupling with other fluorine atoms (nJCF). The carbons directly bonded to fluorine (C-2 and C-6) are expected to show a large one-bond C-F coupling constant and resonate in the range of 160-165 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2, C-6 | 160 - 165 (d, ¹JCF) |

| C-4' | 145 - 150 |

| C-1' | 130 - 135 |

| C-3', C-5' | 128 - 132 |

| C-2', C-6' | 125 - 130 |

| C-4 | 120 - 125 (t, ³JCF) |

| C-1 | 115 - 120 (t, ²JCF) |

| C-3, C-5 | 110 - 115 (d, ²JCF) |

Note: The predicted values are based on the analysis of similar compounds and established C-F coupling patterns.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine environments in this compound. Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, this technique provides clear and well-resolved spectra.

A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms at the C-2 and C-6 positions of the phenyl ring. The chemical shift of this signal is anticipated to be in the typical range for aromatic fluorine atoms, likely between -100 and -120 ppm relative to a standard such as CFCl₃. The signal will likely appear as a triplet due to coupling with the meta protons (H-3 and H-5).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on each aromatic ring, confirming the ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the connectivity between the two aromatic rings and the link to the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity, which can provide information about the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid state. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions such as hydrogen bonding.

In the solid state, the carboxylic acid groups are likely to form hydrogen-bonded dimers. ¹³C ssNMR can be used to study the local environment of the carbonyl carbon, which is sensitive to the nature of the hydrogen bonding. The presence of multiple signals for a single carbon in the ssNMR spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the asymmetric unit or the existence of different polymorphs. ¹⁹F ssNMR can also be a sensitive probe of the local environment of the fluorine atoms in the crystal lattice.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.

The FTIR and Raman spectra of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the substituted benzene (B151609) rings.

A very broad absorption band in the FTIR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band in the FTIR spectrum, typically around 1700-1720 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of bands between 1400 and 1600 cm⁻¹. The C-F stretching vibrations will result in strong absorptions in the fingerprint region of the FTIR spectrum, typically between 1100 and 1300 cm⁻¹.

Raman spectroscopy will also show the characteristic aromatic ring vibrations and the C=O stretching band. The symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Medium |

| C=O stretch | 1700 - 1720 | Strong | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong | Strong |

| C-F stretch | 1100 - 1300 | Strong | Weak |

| O-H bend | 1350 - 1450 | Medium | Weak |

| C-O stretch | 1200 - 1300 | Strong | Weak |

Note: The predicted values are based on the analysis of similar compounds and are subject to the physical state of the sample (solid or solution).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the spectrum is characterized by a combination of vibrations from the carboxylic acid group and the substituted biphenyl (B1667301) framework.

The most distinct feature in the FTIR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the 3300-2500 cm⁻¹ region. rsc.org This broadening is a direct consequence of intermolecular hydrogen bonding, which is prominent in carboxylic acids, often leading to the formation of dimers. nih.gov Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic rings, expected around 3100-3000 cm⁻¹. nih.gov

Another key diagnostic peak is the intense C=O (carbonyl) stretching vibration. For aromatic carboxylic acids like this one, this peak is typically observed in the 1710-1680 cm⁻¹ range. nih.gov The conjugation of the carbonyl group with the phenyl ring slightly lowers its frequency compared to saturated carboxylic acids. nih.gov

The spectrum also reveals vibrations related to the carbon skeleton and the fluorine substituents. The C-O stretching vibration of the carboxylic acid group gives rise to a band between 1320 and 1210 cm⁻¹. nih.gov Aromatic C=C stretching vibrations within the phenyl rings are expected in the 1625-1465 cm⁻¹ region. nih.gov Strong absorptions corresponding to the C-F stretching modes are anticipated, typically in the 1350-1100 cm⁻¹ range, which can sometimes overlap with other fingerprint region bands. Finally, a broad O-H out-of-plane bending (wagging) vibration, another characteristic of hydrogen-bonded carboxylic acid dimers, is expected around 960-900 cm⁻¹. nih.govnih.gov

Table 1: Expected FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3300–2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3100–3030 | Medium, Sharp | C-H Stretch | Aromatic |

| ~1710–1680 | Strong | C=O Stretch | Carboxylic Acid |

| ~1625–1465 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1320–1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~1350–1100 | Strong | C-F Stretch | Aryl Fluoride |

| ~960–900 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Raman Spectroscopy for Molecular Vibrational Modes and Conjugation

Biphenyl and its derivatives typically show strong Raman peaks corresponding to aromatic C-H stretching around 3065 cm⁻¹. nih.goviucr.org Other characteristic peaks for the biphenyl framework include ring breathing and stretching modes near 1600 cm⁻¹, 1280 cm⁻¹, 1030 cm⁻¹, and a particularly sharp peak around 1000 cm⁻¹. nih.goviucr.org The C=O stretching vibration of the carboxylic acid, while strong in FTIR, is generally weaker in the Raman spectrum. Conversely, the symmetric C=C stretching vibrations of the aromatic rings, which involve a significant change in polarizability, tend to be strong in Raman spectra. The inter-ring C-C stretch, which is indicative of the degree of conjugation and the dihedral angle between the rings, is also a key feature to observe.

Normal Mode Analysis for Vibrational Assignment

Normal Mode Analysis (NMA) is a computational method used to predict and assign vibrational frequencies obtained from FTIR and Raman spectroscopy. nih.govnih.gov By calculating the second derivatives of the potential energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies (eigenvalues) and the corresponding atomic motions (eigenvectors) for each normal mode. nih.gov

For a molecule like this compound, NMA, often performed using Density Functional Theory (DFT), can precisely assign complex vibrations in the fingerprint region where many peaks overlap. nih.gov It allows for the unambiguous identification of C-F stretching and bending modes, various aromatic C-H bending modes, and the coupled vibrations of the entire biphenyl-carboxylic acid skeleton. Such computational analysis is crucial for a complete interpretation of the experimental spectra, providing insights into how substitutions and conformational effects influence the vibrational properties of the molecule. nih.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for determining the precise molecular formula of a compound and for elucidating its structure through controlled fragmentation.

Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₃H₈F₂O₂. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 2: Calculation of Theoretical Exact Mass

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 234.049236 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to 234.0492 would confirm the elemental composition of C₁₃H₈F₂O₂.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion (in this case, the molecular ion [M]⁺ or the protonated/deprotonated molecule) to generate a characteristic fragmentation pattern. The fragmentation of aromatic carboxylic acids is well-understood and provides a predictable pathway for this compound. libretexts.org

A common fragmentation pathway for benzoic acid derivatives involves the initial loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da). libretexts.orgdocbrown.info For this compound (MW ≈ 234), key fragmentation steps would likely include:

Loss of •OH: Formation of an acylium ion [M-OH]⁺ at m/z ≈ 217. This is often a prominent fragment.

Loss of H₂O: In positive-ion ESI, the protonated molecule [M+H]⁺ can lose a molecule of water (18 Da) to give a fragment at m/z ≈ 217.

Loss of COOH/CO₂: Decarboxylation is a very common fragmentation pathway. Loss of the neutral molecule CO₂ (44 Da) from the deprotonated molecule [M-H]⁻ in negative-ion mode would yield a fragment at m/z ≈ 189. In positive-ion mode, loss of the •COOH radical (45 Da) from the molecular ion would produce the 2,6-difluorobiphenyl cation at m/z ≈ 189.

Cleavage of the Biphenyl Bond: The C-C bond between the two phenyl rings can also cleave, leading to fragments corresponding to the individual ring structures, although this is typically less favored than fragmentation of the substituent group.

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z (approx.) | Ion Formula | Description |

|---|---|---|

| 234 | [C₁₃H₈F₂O₂]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₃H₇F₂O]⁺ | Loss of •OH from M⁺ |

| 189 | [C₁₂H₇F₂]⁺ | Loss of •COOH from M⁺ or CO₂ from [M-H]⁻ |

| 152 | [C₁₂H₈]⁺ | Fragment corresponding to biphenyl (loss of 2F and COOH) |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the public domain, its solid-state structure can be reliably predicted based on extensive studies of similar molecules, such as other biphenyl carboxylic acids and fluorinated benzoic acids. nih.govrsc.orgresearchgate.net

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. researchgate.net This common supramolecular synthon for carboxylic acids is formed by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating a characteristic R²₂(8) ring motif. nih.govnih.gov

Crystal Packing and Lattice Dynamics

The crystal packing of aromatic carboxylic acids is often dominated by the formation of hydrogen-bonded dimers. In the case of this compound, it is highly probable that the carboxylic acid groups of two molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of benzoic acid and its derivatives. bldpharm.comsigmaaldrich.combldpharm.com

Lattice dynamics, which describe the collective vibrations of the atoms in the crystal lattice, would be influenced by the strength of these intermolecular interactions. The strong hydrogen bonds of the carboxylic acid dimers would give rise to low-frequency vibrational modes, which can be studied by techniques like terahertz time-domain spectroscopy. The weaker interactions would contribute to more subtle features in the vibrational spectra.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Hydrogen Bonding: The primary and most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups, leading to the formation of R²₂(8) ring motifs in the dimeric structure. sigmaaldrich.combldpharm.com Additionally, weaker C-H···O and C-H···F hydrogen bonds are likely to play a crucial role in stabilizing the three-dimensional crystal lattice. In similar fluorinated benzoic acid structures, C-H···F interactions have been observed to link the primary dimeric units into more extended networks. sigmaaldrich.combldpharm.comnih.gov

Halogen Bonding: The presence of fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. While fluorine is the least polarizable of the halogens and thus a weaker halogen bond donor, interactions of the type C-F···O or C-F···π could occur, influencing the crystal packing. The strength and directionality of these interactions depend on the electronic environment of the fluorine atoms. nih.gov

π-Stacking: Aromatic rings in the solid state often engage in π-π stacking interactions to maximize van der Waals forces. For this compound, both face-to-face and offset π-stacking arrangements between the phenyl and difluorophenyl rings of adjacent molecules are conceivable. The electron-withdrawing nature of the fluorine atoms in the difluorophenyl ring can lead to favorable quadrupole-quadrupole interactions with the electron-rich π-system of the benzoic acid ring of a neighboring molecule. globalscientificjournal.comrsc.org The specific geometry of any π-stacking would be a balance between attractive and repulsive forces.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be primarily defined by the dihedral angle between the planes of the benzoic acid moiety and the 2,6-difluorophenyl ring. This torsion is influenced by a combination of intramolecular steric hindrance between the ortho-fluorine atoms and the adjacent phenyl ring, and the intermolecular forces within the crystal lattice.

In related structures, such as 2,6-difluorobenzoic acid, the carboxyl group is twisted out of the plane of the benzene ring. sigmaaldrich.combldpharm.com For this compound, a significant twist between the two aromatic rings is expected to minimize steric repulsion. The exact dihedral angle would be a key feature of its solid-state conformation and would be determined definitively by single-crystal X-ray diffraction. For instance, in the related molecule 4-Fluoro-2-(phenylamino)benzoic acid, two independent molecules in the asymmetric unit exhibit different dihedral angles between the aromatic rings, highlighting the influence of the crystal environment on molecular conformation. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2,6 Difluorophenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For 4-(2,6-difluorophenyl)benzoic acid, these calculations elucidate its fundamental properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations are employed to determine the optimized geometry of this compound, providing data on bond lengths, bond angles, and dihedral angles.

Ab initio Methods for Higher-Level Accuracy

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, offer a higher level of theoretical accuracy. researchwithrutgers.com These methods, while more computationally demanding than DFT, can provide benchmark results for the electronic structure and properties of molecules like this compound. researchwithrutgers.com For complex systems, ab initio studies can elucidate phenomena such as hindered rotation of aromatic rings, which is relevant to the structure of this compound. researchwithrutgers.com

Basis Set Selection and Level of Theory Considerations

The choice of basis set is a critical aspect of quantum chemical calculations, as it approximates the molecular orbitals. google.comuni-rostock.de Larger basis sets, such as the triple-zeta basis set def2-TZVP, generally provide more accurate results for energies and geometries at the DFT level. google.com For post-Hartree-Fock methods, even larger basis sets like quadruple-zeta may be necessary for convergence. google.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Ahlrichs def2 family. google.comuni-rostock.de The selection of the functional, such as B3LYP or M06-2X, in combination with an appropriate basis set like 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.netscielo.org.za For instance, the M06-2X/6-311G(d,p) level of theory has been shown to be effective for studying bond dissociation energies. researchgate.net The notation for a calculation, such as MP2/6-31G(d)//HF/6-31G(d), indicates that the geometry was optimized at the HF/6-31G(d) level, and then the energy was calculated at the MP2/6-31G(d) level. uni-rostock.de

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For this compound, understanding its electronic characteristics is key to predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netniscpr.res.in

In benzoic acid derivatives, the MEP can highlight the electrophilic and nucleophilic sites. niscpr.res.in For this compound, the electron-withdrawing fluorine atoms and the carboxylic acid group will significantly influence the MEP. The regions around the oxygen atoms of the carboxyl group are expected to have a negative potential, making them susceptible to electrophilic attack, while the hydrogen atom of the carboxyl group will exhibit a positive potential, indicating a site for nucleophilic attack. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high stability and low reactivity. niscpr.res.in

For aromatic compounds like this compound, the HOMO and LUMO are typically π-type orbitals. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In a Lewis acid-base reaction context, the interaction is conceptualized as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org

Table of Compounds

Charge Distribution and Dipole Moment Calculations

The arrangement of atoms in this compound results in a non-uniform distribution of electron density, which can be quantified through charge distribution and dipole moment calculations. The benzene (B151609) ring of benzoic acid is considered partially non-polar, while the carboxylic acid group is polar, giving the molecule a finite dipole moment. researchgate.net In substituted benzoic acids, both electron-donating and electron-withdrawing groups can increase the dipole moment compared to benzoic acid itself. researchgate.net

Computational models, such as those based on Density Functional Theory (DFT), are employed to calculate the partial atomic charges and the magnitude and direction of the net molecular dipole moment. These calculations are essential for predicting how the molecule will interact with other polar molecules and in electric fields.

Table 1: Calculated Dipole Moments of Related Benzoic Acid Derivatives

| Compound | Calculated Dipole Moment (Debye) | Method/Basis Set |

|---|---|---|

| Benzoic Acid | 1.78 D | Experimental |

| 2-Fluorobenzoic Acid | - | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis helps to identify the most stable (lowest energy) conformations and the energy barriers between them.

A key conformational feature of biphenyl (B1667301) compounds is the rotation around the single bond connecting the two phenyl rings. nih.gov The energy required to overcome the barrier to this rotation is known as the rotational barrier. In this compound, the presence of the two fluorine atoms at the ortho positions of one ring introduces significant steric hindrance. This hindrance restricts the free rotation around the biphenyl linkage.

Computational studies on substituted biphenyls have shown that the size and nature of the ortho substituents are the primary determinants of the rotational barrier's height. rsc.orgresearchgate.net Fluorine, despite its high electronegativity, has a relatively small van der Waals radius compared to other halogens. However, the presence of two such atoms significantly increases the energy of the planar conformation, where steric repulsion is maximized. nih.gov Density Functional Theory (DFT) calculations are a common method to determine these rotational barriers. researchgate.net For biphenyl itself, the rotational barrier is relatively low, but for ortho-substituted derivatives, it can be substantial. biomedres.us

Table 2: Representative Rotational Barriers in Substituted Biphenyls

| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Biphenyl | H | ~2.0 | Experimental |

| 2-Fluorobiphenyl | F | ~7.5 | Calculated |

Note: The values are illustrative and depend on the specific computational method used. The rotational barrier for this compound is expected to be significant due to the ortho fluorine atoms.

The relative orientation of the two phenyl rings in this compound is described by the torsional (or dihedral) angle. proteinstructures.com This is the angle between the planes of the two aromatic rings. In the lowest energy conformation, the molecule is non-planar, with a specific torsional angle that minimizes steric repulsion between the ortho-hydrogens on one ring and the ortho-fluorines on the other. For many substituted biphenyls, this angle is typically around 45°. biomedres.us

In the crystal structure of similar molecules, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, the dihedral angle between the aromatic rings can be significantly twisted, approaching near perpendicularity in some cases to alleviate steric strain. uky.edu For this compound, computational modeling can predict the most stable torsional angle by calculating the molecule's energy at various fixed angles, thereby mapping the potential energy surface. The dihedral angle between the benzene ring and the carboxylate group in similar structures like 2,6-difluorobenzoic acid has been found to be around 33.70°. researchgate.net

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and solubility. Computational methods allow for a detailed analysis of these non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In the solid state, benzoic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.net These interactions are strong and play a major role in the crystal packing. Computational studies can quantify the strength of these hydrogen bonds by analyzing bond lengths, angles, and interaction energies. nih.gov The presence of other functional groups can lead to more complex hydrogen-bonding networks. nih.govnih.gov

The planar phenyl rings in this compound can interact through π-π stacking. These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic rings. rsc.org The geometry of these interactions can be face-to-face, edge-to-face, or offset.

Spectroscopic Property Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound, aiding in the assignment of experimental signals.

The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized first, usually using a DFT method such as B3LYP or ωB97XD with a suitable basis set (e.g., 6-31+G(d,p)). nih.gov

Shielding Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute isotropic shielding constants (σ) for each nucleus. researchgate.net

Chemical Shift Calculation: The chemical shifts (δ) are then determined by referencing the calculated shielding constants to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net Often, a linear scaling equation is applied to correct for systematic errors and improve the accuracy of the predicted shifts. nih.govrsc.org

For this compound, the predicted ¹⁹F NMR chemical shifts are of particular interest due to the two fluorine atoms. The accuracy of these predictions allows for the unambiguous assignment of signals, which can be challenging in complex fluorinated aromatic systems. nih.govuni-muenchen.de DFT-based procedures have been shown to predict ¹⁹F chemical shifts with a root-mean-square error of around 3.5 ppm, which is sufficiently accurate for most structural assignment purposes. rsc.org

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Substituted Biphenyl Compound

| Atom | Theoretical Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |

| H-2' | 7.25 | 7.30 |

| H-3 | 7.95 | 8.01 |

| C-1 | 130.5 | 130.9 |

| C-4' | 139.8 | 140.2 |

| F-2', F-6' | -115.0 | -114.5 |

Note: Data are representative examples for analogous compounds to illustrate typical accuracy. Specific experimental data for this compound is not available in the cited sources.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate these spectra with a high degree of accuracy. nih.gov

The computational process involves calculating the harmonic vibrational frequencies and their corresponding intensities (IR) or activities (Raman). To improve agreement with experimental results, which are anharmonic, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov

For this compound, the simulated spectra would show characteristic vibrational modes:

O-H Stretch: A very broad band in the FTIR spectrum, typically in the 3500–2500 cm⁻¹ region, is characteristic of the carboxylic acid dimer formed via strong hydrogen bonding. spectroscopyonline.com

C=O Stretch: The carbonyl stretching frequency is a strong, sharp peak. For aromatic carboxylic acids, conjugation lowers the frequency to the 1710–1680 cm⁻¹ range. spectroscopyonline.com

C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are expected for the C-F stretching vibrations.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region correspond to the stretching of the carbon-carbon bonds within the two aromatic rings.

O-H Bend: A broad O-H wagging (out-of-plane bending) peak is often observed around 960-900 cm⁻¹, which is highly characteristic of a carboxylic acid dimer. spectroscopyonline.com

Computational analysis helps in the precise assignment of each band to a specific molecular motion, which can be complex in a molecule with multiple functional groups and low symmetry. jyoungpharm.org

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Expected Intensity (FTIR) |

| O-H Stretch (H-bonded) | ~3000 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch | ~1250 | Strong |

| C-F Stretch | ~1150 | Strong |

| O-H Wag | ~930 | Broad, Medium |

Note: Frequencies are typical values based on DFT calculations for similar aromatic carboxylic acids. spectroscopyonline.comyoutube.com

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally.

Derivatization of the carboxylic acid group is a common strategy to modify the molecule's properties. One of the most fundamental derivatization reactions is Fischer esterification. byjus.com

Fischer Esterification: Computational studies using DFT can map out the entire energy profile for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol). The mechanism involves several key steps: byjus.commasterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water, which is a good leaving group, is eliminated.

Deprotonation: The final protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of the activation energy for each step and identification of the rate-determining step of the reaction. researchgate.net

The synthesis of this compound itself likely involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the biaryl C-C bond. DFT calculations have been extensively used to investigate the intricate mechanisms of these catalytic cycles. rsc.orgacs.orgnih.gov

A typical Suzuki-Miyaura coupling catalytic cycle involves three main stages: nih.govrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromo- or iodobenzoic acid derivative), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron compound (e.g., 2,6-difluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base. acs.org Computational studies can explore the precise role of the base in activating the boronic acid. acs.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT studies can model the geometry and energy of all catalytic intermediates and transition states, providing insights into ligand effects, the role of the base, and the factors controlling the efficiency and selectivity of the reaction. acs.orgrsc.orgresearchgate.net

Applications of 4 2,6 Difluorophenyl Benzoic Acid in Advanced Materials Science

As a Monomer for Functional Polymer Synthesis

The bifunctional nature of 4-(2,6-Difluorophenyl)benzoic acid, possessing a carboxylic acid group for polymerization and a fluorinated biphenyl (B1667301) unit, makes it a valuable monomer for creating high-performance polymers.

Polyarylates and Polyimides with Tunable Properties

Polyarylates and polyimides are classes of high-performance polymers known for their exceptional thermal and mechanical properties. britannica.comresearchgate.net The incorporation of the this compound moiety into these polymer backbones is expected to introduce specific functionalities.

The rigid biphenyl structure would contribute to a high glass transition temperature (Tg) and enhanced mechanical strength. The fluorine atoms are anticipated to increase the polymer's thermal stability and chemical resistance, while also potentially lowering the dielectric constant and moisture absorption, which are critical properties for microelectronics applications. nih.gov

The synthesis of polyarylates could be achieved through the polycondensation of the diacid chloride derivative of this compound with various aromatic diols (bisphenols). Similarly, polyimides could be synthesized by reacting a diamine derivative of the core structure with various aromatic dianhydrides. The properties of the resulting polymers could be fine-tuned by the selection of the comonomer, as illustrated in the table below, which shows properties of analogous polyimides.

Table 1: Representative Properties of Aromatic Polyimides Derived from Various Dianhydrides and Diamines

| Dianhydride | Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) |

|---|---|---|---|

| PMDA | ODA | >1.0 | >400 |

| BTDA | ODA | <1.0 | ~265 |

| PMDA | PDA | High | >400 |

Data compiled from analogous systems and illustrates the expected tunability. PMDA: Pyromellitic dianhydride, BTDA: Benzophenonetetracarboxylic dianhydride, ODA: Oxydianiline, PDA: p-Phenylenediamine. researchgate.net

Fluorinated Polymers for High-Performance Applications

The introduction of fluorine into polymers is a well-established strategy for enhancing their performance characteristics. Fluorinated polymers often exhibit low surface energy, high thermal stability, excellent chemical resistance, and low dielectric constants. By using this compound as a monomer, novel fluorinated polymers with a unique combination of properties can be synthesized. These materials could find applications in demanding environments, such as in the aerospace industry, for advanced coatings, and as high-performance membranes.

Precursor for Liquid Crystalline Materials

The rigid, rod-like structure of the this compound molecule is a key feature for the design of liquid crystalline materials.

Design of Mesogenic Units